2-Aminomethyl-4-tert-butyl-6-propionylphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ONO-3144 involves the reaction of tert-butylphenol with formaldehyde and ammonia, followed by propionylation. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods: In industrial settings, ONO-3144 is produced through a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure purity .
Chemical Reactions Analysis
Types of Reactions: ONO-3144 undergoes several types of chemical reactions, including:
Oxidation: It can react with oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include various substituted phenols and amines, depending on the specific reaction conditions .
Scientific Research Applications
ONO-3144 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study free radical scavenging mechanisms.
Biology: It is investigated for its potential to protect cells from oxidative stress.
Industry: It is used in the development of anti-inflammatory drugs and as a standard in analytical chemistry.
Mechanism of Action
ONO-3144 exerts its effects primarily through the scavenging of proinflammatory free radicals. It inhibits the formation of harmful radicals such as hydroxyl and hypohalite radicals. Additionally, it affects prostaglandin biosynthesis by stimulating prostaglandin hydroperoxidase activity and inhibiting thromboxane synthetase . This dual action helps in reducing inflammation and protecting tissues from oxidative damage .
Comparison with Similar Compounds
Indomethacin: Another nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase activity.
MK-447: An experimental anti-inflammatory drug with similar free radical scavenging properties.
Uniqueness: ONO-3144 is unique in its dual action of scavenging free radicals and modulating prostaglandin biosynthesis. Unlike indomethacin, which primarily inhibits cyclooxygenase, ONO-3144 does not inhibit this enzyme but instead enhances prostaglandin hydroperoxidase activity . This makes it a promising candidate for conditions where both free radical scavenging and prostaglandin modulation are beneficial.
Properties
CAS No. |
75060-92-3 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-[3-(aminomethyl)-5-tert-butyl-2-hydroxyphenyl]propan-1-one |
InChI |
InChI=1S/C14H21NO2/c1-5-12(16)11-7-10(14(2,3)4)6-9(8-15)13(11)17/h6-7,17H,5,8,15H2,1-4H3 |
InChI Key |
PMXICBGNGPDDAW-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=CC(=C1O)CN)C(C)(C)C |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1O)CN)C(C)(C)C |
75060-92-3 | |
Synonyms |
2-aminomethyl-4-tert-butyl-6-propionylphenol ONO 3144 ONO-3144 |
Origin of Product |
United States |
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